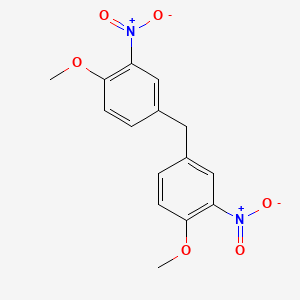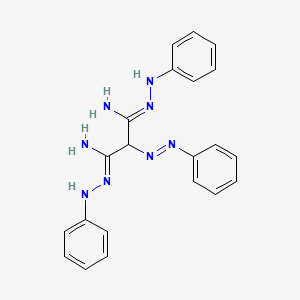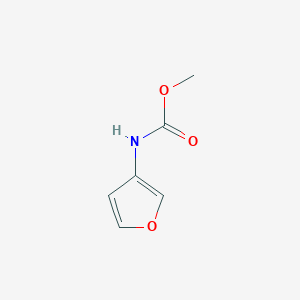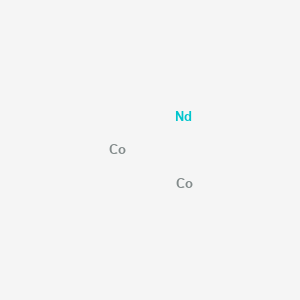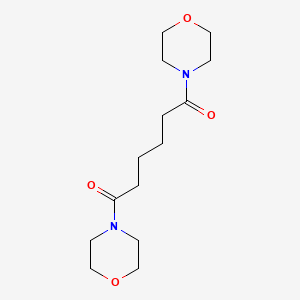
1,6-Di(morpholin-4-yl)hexane-1,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Di(morpholin-4-yl)hexane-1,6-dione is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.36 g/mol It is characterized by the presence of two morpholine rings attached to a hexane backbone with dione functionalities at both ends
準備方法
Synthetic Routes and Reaction Conditions
1,6-Di(morpholin-4-yl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of hexane-1,6-dione with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
化学反応の分析
Types of Reactions
1,6-Di(morpholin-4-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionalities to alcohols.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
1,6-Di(morpholin-4-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,6-Di(morpholin-4-yl)hexane-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,4-Di(morpholin-4-yl)butane-1,4-dione: Similar structure but with a shorter carbon chain.
1-(Morpholin-4-yl)butane-1,3-dione: Contains a single morpholine ring and a different carbon backbone
Uniqueness
1,6-Di(morpholin-4-yl)hexane-1,6-dione is unique due to its specific arrangement of morpholine rings and dione functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
5421-70-5 |
|---|---|
分子式 |
C14H24N2O4 |
分子量 |
284.35 g/mol |
IUPAC名 |
1,6-dimorpholin-4-ylhexane-1,6-dione |
InChI |
InChI=1S/C14H24N2O4/c17-13(15-5-9-19-10-6-15)3-1-2-4-14(18)16-7-11-20-12-8-16/h1-12H2 |
InChIキー |
FNCXRJBIUXHCNC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CCCCC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


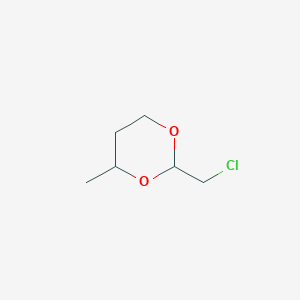
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
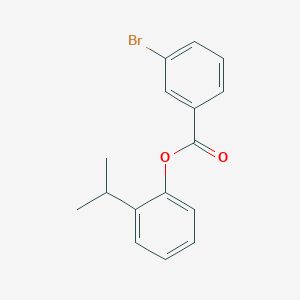
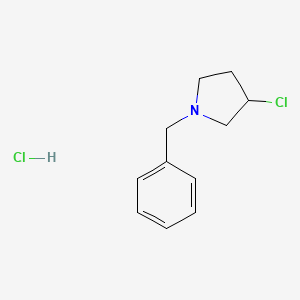
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
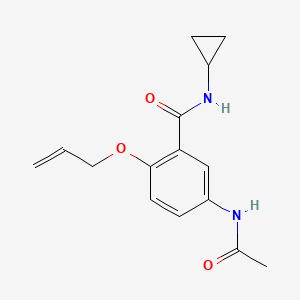
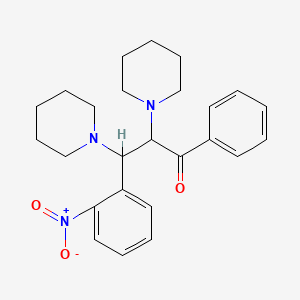
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
